Product packaging for Trioctyl benzene-1,2,4-tricarboxylate(Cat. No.:CAS No. 89-04-3)

Trioctyl benzene-1,2,4-tricarboxylate

Cat. No.: B033033
CAS No.: 89-04-3
M. Wt: 546.8 g/mol
InChI Key: JNXDCMUUZNIWPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview Trioctyl Benzene-1,2,4-tricarboxylate (TOTM), also known as trioctyl trimellitate, is a high molecular weight, branched ester plasticizer renowned for its exceptional performance in demanding polymer applications. With the molecular formula C 33 H 54 O 6 and a molecular weight of 546.8 g/mol, this compound is a critical reagent for materials scientists developing advanced vinyl polymers with enhanced durability and thermal resistance . Primary Applications & Research Value • High-Performance Plasticizer: TOTM is a premier plasticizer, particularly for Polyvinyl Chloride (PVC). Its primary research value lies in imparting excellent flexibility, low volatility, and superior resistance to extraction and migration compared to standard phthalate plasticizers . This makes it indispensable for developing specialized materials such as wire and cable insulation, automotive interior components, and medical-grade PVC . • Mechanism of Action: The plasticizing effect of TOTM operates through the insertion of its molecules between polymer chains. This action reduces the intermolecular forces and increases the free volume within the polymer matrix, thereby significantly enhancing the material's flexibility, elongation, and processability while maintaining mechanical strength . • Versatile Formulation Component: Beyond its primary role, TOTM is also utilized in research concerning lubricants, coatings, and adhesive formulations, where its stability and compatibility are highly valued . Key Characteristics • High thermal stability for applications requiring resistance to elevated temperatures . • Low volatility, ensuring long-term performance and reducing material degradation . • Favorable toxicological profile; studies indicate a single-dose oral LD 50 of >2000 mg/kg in rats and no mutagenic activity in standard assays . Attention This product is intended For Research Use Only . It is not intended for human or veterinary, diagnostic, or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H54O6 B033033 Trioctyl benzene-1,2,4-tricarboxylate CAS No. 89-04-3

Properties

IUPAC Name

trioctyl benzene-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C33H54O6/c1-4-7-10-13-16-19-24-37-31(34)28-22-23-29(32(35)38-25-20-17-14-11-8-5-2)30(27-28)33(36)39-26-21-18-15-12-9-6-3/h22-23,27H,4-21,24-26H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXDCMUUZNIWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCC)C(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H54O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047533
Record name Tri-n-octyl trimellitate
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Molecular Weight

546.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-trioctyl ester
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CAS No.

89-04-3
Record name Tri-n-octyl trimellitate
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Record name Tri-n-octyl trimellitate
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Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-trioctyl ester
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Record name Trioctyl benzene-1,2,4-tricarboxylate
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Record name TRI-N-OCTYL TRIMELLITATE
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Record name TRI-N-OCTYL TRIMELLITATE
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Synthetic Methodologies and Reaction Pathways of Trioctyl Benzene 1,2,4 Tricarboxylate

Advanced Esterification Techniques for Trioctyl benzene-1,2,4-tricarboxylate Synthesis

The industrial production of this compound is predominantly achieved via direct esterification. This process involves reacting trimellitic anhydride (B1165640) or trimellitic acid with an excess of octanol in the presence of a catalyst at elevated temperatures, typically ranging from 160-220 °C. google.comgoogle.com A key feature of this synthesis is the continuous removal of water, a byproduct of the reaction, which is essential to drive the chemical equilibrium towards the formation of the triester product. google.comgoogle.com This is often accomplished by using the excess octanol as an azeotropic agent to carry the water out of the reaction system. google.com

The esterification of trimellitic anhydride with an alcohol like 2-ethylhexanol is understood to proceed in a stepwise manner.

Ring-Opening Alcoholysis : The first step is a rapid, non-catalytic alcoholysis where one molecule of octanol attacks the anhydride ring. This reaction opens the ring to form a monoester, specifically a mono-octyl trimellitate, which contains two remaining carboxylic acid groups. nih.govpan.pl This initial stage proceeds quickly to near completion. pan.pl

Traditional Acid Catalysts : Homogeneous acid catalysts like sulfuric acid and p-toluenesulfonic acid are commonly used due to their effectiveness. alchemist-plasticizer.comgst-chem.com However, their use necessitates a neutralization step after the reaction, which can generate salt byproducts, and they can sometimes lead to darker-colored products. alchemist-plasticizer.com

Organometallic Catalysts : Titanate esters, such as tetrabutyl titanate, are effective catalysts for this esterification. google.comgoogle.com A key challenge with these catalysts is their susceptibility to hydrolysis; they can be deactivated by the water produced during the reaction. To mitigate this, some processes involve adding the titanate catalyst in stages. google.com

Solid Acid Catalysts : Heterogeneous solid oxide catalysts represent a more modern approach. Materials such as tin(II) oxide (SnO), zirconium dioxide (ZrO₂), and titanium dioxide (TiO₂) have been successfully used. google.comgoogle.com These catalysts offer the advantages of easy separation from the product mixture via filtration, which simplifies purification and can lead to products with improved color and high volume resistivity. google.com

Table 1: Comparison of Catalytic Systems in this compound Synthesis

Catalyst TypeExamplesProcess ConditionsAdvantagesDisadvantages
Homogeneous Acid Sulfuric acid, p-toluenesulfonic acidLiquid phase, requires post-reaction neutralization. alchemist-plasticizer.comHigh activity, readily available.Difficult to separate, requires neutralization leading to waste, can cause product discoloration. alchemist-plasticizer.comgoogle.com
Organometallic Tetrabutyl titanateStaged addition may be required to avoid deactivation by water. google.comHigh efficiency.Sensitive to water, can be costly. google.com
Heterogeneous Solid Oxide SnO, ZrO₂, TiO₂Solid catalyst suspended in liquid reactants; reaction temperatures 160-220 °C. google.comgoogle.comEasily separated by filtration, reusable, results in high-purity, light-colored product. google.comMay have lower activity compared to homogeneous catalysts.

To enhance the yield, purity, and efficiency of this compound production, several process optimization strategies have been developed.

Raw Material Quality Control : The purity of the trimellitic anhydride reactant is crucial. Using an anhydride with low initial color (e.g., ≤100 on the platinum-cobalt scale) helps in producing a final product that meets stringent color specifications without requiring extensive purification. google.comgoogle.com

Inert Atmosphere : Conducting the esterification reaction under a nitrogen atmosphere is a common practice. This prevents oxidative side reactions at high temperatures, which helps to maintain a light color in the final product. google.comgoogle.com

Post-Reaction Purification : After the esterification is complete (typically when the acid number drops below a target value like 0.05 mgKOH/g), the crude product undergoes purification. google.comgoogle.com This involves filtering out the catalyst (especially for solid catalysts), followed by the removal of excess unreacted octanol and other volatile substances under vacuum. google.comgoogle.com While traditional methods often required neutralization and activated carbon treatment for decolorization, optimized processes using high-quality raw materials and catalysts aim to minimize or eliminate these steps to avoid the introduction of impurities. google.comgoogle.com

Table 2: Key Process Parameters for Catalytic Synthesis of this compound

ParameterRange/ValuePurposeReference
Reaction Temperature 160 - 220 °CTo achieve a suitable reaction rate. google.comgoogle.com
Reaction Time 3 - 8 hoursTo drive the reaction to completion. google.comgoogle.com
Molar Ratio (Anhydride:Octanol) 1 : 3.4 - 1 : 4.5To provide an excess of alcohol to act as a reactant and an azeotropic agent. google.comgoogle.com
Catalyst Loading 0.05 - 0.2% of total raw material massTo effectively catalyze the reaction without excessive cost or contamination. google.comgoogle.com
Final Acid Value < 0.15 mgKOH/gTo indicate a high conversion rate and completion of the esterification. google.comgoogle.com
Vacuum for De-alcoholysis 0.05 - 0.1 MPaTo efficiently remove unreacted excess octanol after the reaction. google.comgoogle.com

The principles of green chemistry, which focus on designing chemical processes to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to ester synthesis. mdpi.comnih.gov Key approaches include the use of sustainable catalysts and the development of solvent-free reaction conditions. smolecule.comresearchgate.net

Microwave irradiation is recognized as a green chemistry technique that can accelerate reaction rates and improve yields in organic synthesis. mdpi.comnih.gov However, based on available research, specific investigations into the microwave-assisted synthesis of this compound are not widely documented. The application of this technology remains a potential area for future research to develop more energy-efficient production methods.

A significant focus of green chemistry in esterification is the development of sustainable and reusable catalysts. rsc.org In the context of this compound production, the move from traditional homogeneous mineral acids to solid, heterogeneous catalysts is a key sustainable development.

Solid oxide catalysts such as ZrO₂, SnO, and TiO₂ are examples of more sustainable options. google.comgoogle.com Their primary advantages align with green chemistry principles:

Waste Reduction : As heterogeneous catalysts, they are easily separated from the reaction mixture by simple filtration, eliminating the need for a neutralization step and the subsequent formation of salt waste streams. google.com

Furthermore, research into creating the precursors from sustainable sources, such as the synthesis of trimellitic anhydride from malic acid, represents another avenue for greening the entire production lifecycle. researchgate.net

Chemical Reactivity and Transformation Mechanisms of this compound

Hydrolysis Pathways and Kinetics

As an ester, this compound is susceptible to hydrolysis, a reaction in which water cleaves the ester bonds. This reaction can be catalyzed by either acids or bases. The hydrolysis pathway involves the nucleophilic attack of water on the carbonyl carbon of the ester groups, leading to the breaking of the ester linkage and the formation of the parent carboxylic acid and alcohol. For this compound, complete hydrolysis would yield trimellitic acid and three molecules of octanol (or 2-ethylhexanol). smolecule.com

The kinetics of hydrolysis for this compound appear to be slow under neutral conditions, which is consistent with its high molecular weight and low water solubility. gpcchem.com However, the rate can be accelerated under acidic or basic conditions. Research findings on the precise rate of hydrolysis have been conflicting. One study noted no observable hydrolysis at a neutral pH over four days, even at 100°C. oecd.org In contrast, another study estimated half-lives for the compound at 25°C at different pH levels, suggesting that hydrolysis does occur, particularly under slightly alkaline conditions. oecd.org

Table 2: Estimated Hydrolysis Half-Life of this compound at 25°C oecd.org
pHEstimated Half-Life (Days)
717.5
911.9

This discrepancy indicates that the hydrolytic stability may be highly dependent on specific experimental conditions. In biological systems, one study using rat intestinal homogenates found no evidence of hydrolysis, suggesting a high degree of stability against enzymatic breakdown in that environment. nih.gov

Transesterification Reactions and Product Diversity

The reaction mechanism involves the nucleophilic attack of an alcohol molecule on the carbonyl carbon of the ester. This leads to a tetrahedral intermediate, which then collapses, releasing the original alcohol and forming a new ester.

This pathway allows for significant product diversity. By reacting this compound with different alcohols (e.g., methanol, ethanol, propanol, or longer-chain alcohols), a wide variety of new trimellitate esters can be synthesized. For example, reaction with methanol could potentially yield trimethyl trimellitate, along with mixed esters containing both octyl and methyl groups. The product distribution would depend on the stoichiometry of the reactants, the catalyst used, and the reaction conditions, which can be manipulated to favor the formation of a specific product. This reaction is fundamental in modifying the properties of the plasticizer or in synthesizing novel esters from a trimellitate precursor. mdpi.com

Oxidative Degradation Mechanisms

This compound exhibits high thermal stability, making it suitable for high-temperature applications. gst-chem.comleba.com.tr However, like other organic esters, it can be degraded by strong oxidizing agents. aglayne.com Oxidative degradation typically involves the attack of an oxidizing species on the molecule.

The potential sites for oxidative attack are the alkyl (octyl) chains and the aromatic ring. The tertiary hydrogen atoms on the branched 2-ethylhexyl chain are particularly susceptible to radical abstraction, which can initiate a chain reaction of oxidation. This process, often accelerated by heat or UV radiation, can lead to the formation of hydroperoxides. These intermediates can then decompose to form a variety of degradation products, including smaller carboxylic acids and alcohols, through the cleavage of C-C and C-O bonds. smolecule.com Ultimately, complete oxidation would result in the formation of carbon oxides and water. The compound's inherent structure provides good resistance to thermo-oxidative degradation under normal processing and use conditions. aglayne.comresearchgate.net

Advanced Research Applications of Trioctyl Benzene 1,2,4 Tricarboxylate

Polymer Science and Engineering Applications

TOTM is a significant compound in the field of polymer science, primarily utilized for its ability to modify and enhance polymer properties for demanding applications.

TOTM's principal application in polymer science is as a high-performance plasticizer, an additive used to increase the flexibility and durability of materials. smolecule.comnih.gov It is especially crucial in polyvinyl chloride (PVC) formulations intended for applications that require high-temperature resistance. oecd.org Its high molecular weight and thermal stability make it a preferred choice for products such as heat-resistant electrical wire and cable insulation, automotive interior components like instrument panels, and specialized hoses and tubes. oecd.org The compound's performance characteristics position it as a key ingredient for enhancing the service life and functional range of flexible vinyl products. oecd.org

The plasticizing effect of Trioctyl benzene-1,2,4-tricarboxylate in PVC and other polymer systems is explained by established theories of polymer science, including the lubricity, gel, and free volume theories. researchgate.net In its rigid state, PVC polymer chains are tightly packed, and strong intermolecular forces, particularly dipole-dipole interactions from polar chlorine atoms, restrict their movement. researchgate.net

The mechanism of plasticization involves the incorporation of TOTM molecules between these polymer chains. The bulky, non-polar alkyl chains of the TOTM molecules effectively shield the polar sites on the PVC chains from each other. This reduces the intermolecular forces that hold the polymer chains together, creating additional free volume and acting as a lubricant between the chains. researchgate.net This increased separation and lubrication allow the polymer chains to move more freely past one another, resulting in a more flexible, less brittle, and more durable material.

TOTM is often evaluated in comparison to other plasticizers, including traditional phthalates and newer phthalate (B1215562) alternatives, due to a growing demand for materials with specific performance and environmental profiles. researchgate.netnih.gov

Research highlights key differences in performance based on molecular structure. For instance, TOTM's thermal stability is superior to that of some common phthalates like Di(2-ethylhexyl) terephthalate (B1205515) (DEHT). Its unique structure, featuring three long alkyl chains, provides a lower toxicity profile compared to certain phthalates such as di(2-ethylhexyl) phthalate (DEHP). smolecule.com While alternative plasticizers like di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) are also used to replace phthalates, studies comparing their effects on biological systems have noted different impacts, with one study indicating that diisononyl phthalate (DINP) may be more effective in regulating lipid metabolism than DINCH. bohrium.com These comparative analyses are crucial for tailoring polymer formulations to specific applications, balancing properties like flexibility, thermal resistance, and migration resistance. bohrium.com

Table 1: Comparative Properties of TOTM and Other Plasticizers

PropertyThis compound (TOTM)Di(2-ethylhexyl) phthalate (DEHP)Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH)
Primary Use High-temperature PVC applications, medical devices. uml.eduGeneral-purpose PVC plasticizer. researchgate.netPhthalate replacement in sensitive applications. bohrium.com
Molecular Weight 546.78 g/mol . 390.56 g/mol ~424.7 g/mol
Thermal Stability High, stable up to 105°C. Lower than TOTM.Good thermal stability.
Key Advantage Low volatility, high permanence, heat resistance. smolecule.comoecd.orgWidely available, cost-effective.Low migration potential, favorable toxicological profile. bohrium.com

The long-term performance and durability of polymeric materials plasticized with TOTM are critical for their application in high-value goods. Studies focusing on durability often involve heat-aging tests, which measure the weight loss of a plasticized material over time at elevated temperatures. These tests demonstrate that TOTM is significantly less volatile than many other plasticizers. oecd.org

This low volatility is a direct result of its higher molecular weight, which ensures it remains within the polymer matrix even under thermal stress. oecd.orgmolbase.com This characteristic is essential for applications like automotive interiors and electrical cabling, which experience significant temperature fluctuations. The structural stability of TOTM allows it to provide consistent, long-lasting performance without compromising the integrity of the polymer.

Table 2: Heat Aging Test Data for PVC Plasticized with TOTM

Test ConditionDurationWeight Loss (%)
136°C7 days1.1
150°C3 days2.0
150°C7 days4.2
Source: Adapted from OECD SIDS report on Tris(2-ethylhexyl)benzene-1,2,4-tricarboxylate. oecd.org

A key performance metric for a high-performance plasticizer is its ability to resist extraction when the polymer comes into contact with liquids. TOTM exhibits excellent resistance to extraction by water and other solvents. oecd.org This property is largely due to its chemical structure. The long alkyl chains increase its molecular weight and make it highly hydrophobic (water-repelling).

Official tests have measured its water solubility to be extremely low, at approximately 0.13 mg/L at 25°C. oecd.org This poor solubility in water means it is very difficult to leach from the polymer matrix during washing or exposure to aqueous environments. oecd.org Similarly, its high molecular weight contributes to strong resistance against extraction by oils and other non-polar solvents, ensuring the plasticizer's permanence and the long-term stability of the polymer's flexibility.

Beyond its role as a primary plasticizer in flexible PVC, this compound is integrated into more complex, advanced polymeric composites. Its properties are leveraged in materials where performance under harsh conditions is non-negotiable. For example, in the manufacturing of high-performance coatings and adhesives, TOTM's low volatility and high thermal stability ensure the longevity and reliability of the bond or coating. smolecule.com

Its use in wire and cable insulation for high-temperature applications is another example of its role in a composite material, where the plasticized PVC jacket must maintain its flexibility and insulating properties while adhering to other components of the cable assembly. oecd.org Furthermore, research into metal-organic frameworks has demonstrated that benzene-1,2,4-tricarboxylate ligands can be used to construct three-dimensional coordination polymers, indicating potential applications in creating novel materials with diverse topologies and chemical properties. researchgate.net

Role as a High-Performance Plasticizer in Polymer Matrices

Biomedical Research and Biomaterials Development

The unique physicochemical properties of this compound, particularly its biocompatibility and hydrophobicity, make it a compelling candidate for a range of biomedical and biomaterial applications. researchgate.net Research is actively exploring its role in creating more effective and safer medical products, from drug delivery systems to implantable devices.

Drug Delivery Systems: Mechanistic Investigations and Nanoparticle Formulations

Recent studies have highlighted the potential of TOTM in biomedical applications, particularly as a carrier for hydrophobic drugs. Its inherent properties are being leveraged to address challenges in drug solubility, bioavailability, and controlled administration.

The hydrophobic nature of TOTM makes it a promising excipient for enhancing the solubility and, consequently, the bioavailability of drugs that are poorly soluble in water. By incorporating hydrophobic active pharmaceutical ingredients (APIs) into a TOTM-based matrix, it is possible to create formulations where the drug is more readily dispersed and available for absorption. This is a critical challenge in pharmaceutical development, as many potent drugs exhibit poor aqueous solubility.

Research in this area is ongoing, with investigations into how the molecular interactions between TOTM and various hydrophobic drugs can be optimized. The aim is to develop oral and other dosage forms that improve therapeutic outcomes by ensuring more consistent and effective drug uptake.

The high molecular weight and low migration characteristics of TOTM are advantageous for creating controlled-release drug delivery systems. researchgate.netgoogle.com A patent for a controlled delivery composition describes the use of high molecular weight organic plasticizers, including trioctyl trimellitate, as a coating component to regulate the release rate and profile of bioactive agents. google.com This suggests that TOTM can be used to form a matrix that slowly erodes or allows the drug to diffuse out at a predetermined rate, maintaining therapeutic drug levels over an extended period and reducing the need for frequent dosing.

Another patent details a novel controlled-release capsule that can contain TOTM as a plasticizer in its formulation, further indicating its utility in sophisticated drug delivery designs that offer both quick and sustained release profiles. google.com The mechanism of release in such systems is typically governed by the diffusion of the drug through the polymer matrix, a process that is significantly influenced by the presence and concentration of TOTM. researchgate.net

Formulation ComponentFunctionRelevant Properties of this compound
Bioactive AgentTherapeutic effectHigh molecular weight, low volatility, and hydrophobicity contribute to the formation of a stable matrix for sustained drug release.
Carrier ComponentProvides bulk and structure
Coating Component (Plasticizer)Regulates release rate

The development of nanoparticle formulations represents a significant step forward in targeted drug delivery, and TOTM is being explored for its role in such systems. Nanoparticles can be engineered to deliver therapeutic agents directly to diseased cells, such as cancer cells, thereby increasing efficacy and reducing systemic side effects.

A notable example is found in a patent that describes the use of TOTM in a mixture with discrete carbon nanotubes to deliver a pro-apoptotic peptide (KLAKLAK) to human prostate cancer cells. google.com In this formulation, TOTM serves as a plasticizer and a carrier, facilitating the transport of the peptide across the cell membrane, which it would otherwise be unable to cross. google.com This innovative approach has been shown to induce apoptosis in up to 100% of the targeted cancer cells, highlighting the potential of TOTM in the design of sophisticated, targeted cancer therapies. google.com

Biocompatible Coatings for Medical Devices and Implants

A significant area of research and application for this compound is in the formulation of biocompatible coatings for medical devices, particularly those made from polyvinyl chloride (PVC). researchgate.netgesundheitsindustrie-bw.despecialchem.comresearchgate.neteuropa.euresearchgate.netnih.gov TOTM is considered a safer alternative to traditional phthalate plasticizers like di(2-ethylhexyl) phthalate (DEHP), which have raised health concerns due to their potential to leach from medical devices and cause adverse effects. researchgate.netgesundheitsindustrie-bw.deresearchgate.net

Studies have shown that the migration of TOTM from PVC medical tubing is significantly lower than that of DEHP. researchgate.netresearchgate.net This reduced leachability is crucial for devices that come into prolonged contact with blood and other bodily fluids, such as intravenous (IV) bags, tubing, and catheters. researchgate.netresearchgate.netresearchgate.net The biocompatibility of TOTM has been further demonstrated in studies where it was used in the fabrication of a nitric oxide-releasing interface for biomedical applications, showing no significant toxic effects on mammalian cells. acs.orgnih.gov

PlasticizerLeaching Potential from PVC Medical DevicesKey Advantage
Di(2-ethylhexyl) phthalate (DEHP)HigherTraditional, well-established plasticizer
This compound (TOTM)Significantly LowerSafer alternative with reduced migration and favorable toxicological profile

Tissue Engineering Scaffolding and Regenerative Medicine Research

The application of this compound in tissue engineering and regenerative medicine is an emerging field of investigation. Its properties as a biocompatible plasticizer are being explored in the development of scaffolds that can support cell growth and tissue regeneration.

One study describes the use of TOTM as a plasticizer in a 3D-printed medical-grade poly(lactic acid)-based composite scaffold for bone regeneration. researchgate.net In this context, TOTM helps to impart the necessary flexibility and mechanical properties to the scaffold, which are critical for mimicking the natural cellular environment and promoting tissue integration. Another patent mentions the use of TOTM as a green diluent in the preparation of porous membranes, a technology that is relevant to the fabrication of scaffolds for tissue engineering. mdpi.com These examples underscore the potential of TOTM to contribute to the development of advanced biomaterials for repairing and regenerating damaged tissues.

Specialty Chemical Formulations Research

This compound, also known as Tris(2-ethylhexyl) trimellitate or TOTM, is a high molecular weight, branched monomeric plasticizer valued for its performance in specialty chemical formulations. lesielle.com Its unique combination of properties, including low volatility, high thermal stability, and excellent compatibility with a range of polymers, has made it a subject of significant research in advanced material science. cir-safety.orgnih.gov Derived from the esterification of trimellitic anhydride (B1165640) and 2-ethylhexanol, this compound's molecular structure lends itself to applications demanding durability and permanence. cir-safety.orgpenpet.com Research across various fields focuses on leveraging these characteristics to enhance the performance of coatings, lubricants, and cosmetic products.

Advanced Coatings and Adhesives: Performance Enhancement Studies

In the realm of advanced coatings and adhesives, research on this compound centers on its role as a high-performance plasticizer. It is investigated for its ability to improve the flexibility, durability, and longevity of polymer-based formulations, particularly those utilizing polyvinyl chloride (PVC) and epoxies. cir-safety.orgcir-safety.org

Detailed research findings indicate that the incorporation of this compound into coating formulations significantly enhances their performance profile. Its low volatility ensures that it remains within the coating matrix over time, even at elevated temperatures, which is a critical factor for durable applications such as automotive interior components and heat-resistant wire insulation. lesielle.comnih.govsmolecule.com This permanence helps maintain the flexibility of the coating, preventing cracking and degradation.

Studies highlight its excellent thermal stability, which allows coatings to withstand high-temperature processing and end-use environments without significant decomposition or loss of properties. nih.govgzchem.com Furthermore, its good resistance to extraction by oils, solvents, and soapy water makes it suitable for coatings on surfaces that require regular cleaning or are exposed to chemical agents. lesielle.comnih.gov Research also notes its compatibility with a variety of polymers beyond PVC, including chlorinated rubber and epichlorohydrin, broadening its applicability in specialty adhesive and sealant formulations. cir-safety.org In these applications, it contributes to achieving a desired balance of adhesion and flexibility.

Interactive Table: Performance Characteristics in Coatings

PropertyResearch FindingSignificance for Coatings & Adhesives
Low Volatility Exhibits very low volatility, especially in high-temperature environments. lesielle.comnih.govReduces plasticizer migration, maintains flexibility over the product's lifespan, and enhances safety. nih.gov
Thermal Stability Maintains performance and stability at elevated temperatures without significant decomposition. nih.govgzchem.comSuitable for high-temperature processing and for products requiring long-term heat resistance, like automotive parts and cables. nih.govsmolecule.com
Extraction Resistance Shows good resistance to extraction by oils, solvents, and chemicals. lesielle.comnih.govEnsures coating integrity and performance in environments with chemical exposure. nih.gov
Flexibility & Durability Improves the flexibility and durability of polymer formulations, particularly PVC. lesielle.comcir-safety.orgPrevents cracking and material failure, extending the service life of the coated product.
Polymer Compatibility Compatible with a range of polymers including PVC, chlorinated rubber, and epoxies. cir-safety.orgOffers versatility in formulating various types of advanced coatings and adhesives.

Synthetic Lubricants and Functional Fluids: Tribological and Stability Research

This compound is a subject of research in the formulation of high-performance synthetic lubricants and functional fluids, where its inherent properties are advantageous for demanding applications. cir-safety.org Its classification as a trimellitate ester makes it a candidate for use as a base oil or a performance-enhancing additive in lubricants designed for high-temperature and high-pressure conditions. nih.govspecialchem.com

Tribological studies investigate its effect on friction and wear between moving surfaces. Research, including patent literature, has shown that adding this compound to a lubricating oil basestock can significantly improve lubricity. specialchem.com This enhancement is critical in metalworking operations, such as the cold rolling of stainless steel, where it contributes to a better surface finish. specialchem.com The high film strength of trimellitates, in general, is a key area of interest, as it helps to maintain a protective layer between surfaces, reducing wear and extending the life of machinery. nih.gov

Stability research focuses on the compound's resistance to degradation under operational stress. Key findings point to the good thermal and oxidative stability of trimellitate esters. nih.gov This means they resist breakdown at high operating temperatures and in the presence of oxygen, preventing the formation of sludge and deposits that can impair lubricant performance. Its low volatility is also a crucial stability factor, as it minimizes oil consumption and thickening in high-temperature applications such as oven chain lubricants, gear oils, and compressors. lesielle.comnih.gov

Interactive Table: Properties Relevant to Lubricant Research

PropertyTypical Value / ObservationRelevance in Tribological and Stability Research
Asset Class Synthetic Ester Base Stock / AdditiveInvestigated for use in high-performance lubricant formulations. cir-safety.orgnih.govspecialchem.com
Viscosity at 40 °C Trimellitates typically range from 53 - 300 cStHigher viscosity is suitable for gear oils and greases. nih.gov
Pour Point -46 °CIndicates excellent low-temperature fluidity. lesielle.com
Flash Point > 250 °CHigh flash point signifies low flammability and suitability for high-temperature applications. lesielle.com
Key Performance Attributes Good thermal & oxidative stability, high film strength, low volatility. nih.govResists degradation, reduces wear, and minimizes oil consumption in severe service conditions.
Application Research Metalworking fluids, high-temperature chain oils, gear oils, compressors. nih.govspecialchem.comStudied for its ability to improve lubricity and operational stability in specialized industrial lubricants.

Cosmetic Science: Role as a Skin Conditioning Agent

In cosmetic science, this compound (referred to in cosmetic ingredient databases as Triethylhexyl Trimellitate) is researched for its function as a multi-purpose skin conditioning agent and emollient. cir-safety.orgcir-safety.orgspecialchem.com Its inclusion in cosmetic formulations is based on its ability to improve the feel, appearance, and health of the skin, as well as to enhance the texture and performance of the product itself.

The primary role investigated is that of an emollient, which helps to soften and smooth the skin. lesielle.com Research into related trimellitate esters, which are grouped with this compound in safety assessments, shows they provide hydration and leave the skin feeling supple. cir-safety.orgspecialchem.com This function is attributed to the ester's ability to form a protective, non-occlusive layer on the skin's surface.

This leads to its secondary researched function as a film-forming agent. specialchem.com The film it creates helps to lock in the skin's natural moisture, preventing transepidermal water loss (TEWL) and protecting the skin from environmental aggressors. specialchem.com This makes it a valuable ingredient for moisturizers and lotions, particularly for dry skin types. Furthermore, research highlights its role in improving the texture of cosmetic products, making them richer and enhancing their spreadability. specialchem.com In color cosmetics like lipsticks, it is also studied for its excellent pigment-dispersing properties and is considered a high-performance alternative to mineral oil. cir-safety.orgspecialchem.com

Interactive Table: Functional Roles in Cosmetic Science

FunctionResearch FocusBenefit in Cosmetic Formulations
Skin Conditioning Agent General improvement of skin appearance and texture. cir-safety.orgcir-safety.orgResults in healthier-looking and feeling skin.
Emollient Softens, smooths, and hydrates the skin. lesielle.comspecialchem.comLeaves skin feeling supple and moisturized.
Film Former Creates a barrier on the skin to lock in moisture. specialchem.comReduces skin dryness and protects from environmental elements.
Texture Enhancer Improves the spreadability and feel of the final product. specialchem.comCreates a richer, more elegant product texture.
Pigment Dispersant Facilitates even distribution of pigments in color cosmetics. specialchem.comEnsures uniform color payoff in makeup products like lipsticks.

Toxicological and Ecotoxicological Research of Trioctyl Benzene 1,2,4 Tricarboxylate

Mammalian Toxicological Investigations

The toxicological profile of Trioctyl benzene-1,2,4-tricarboxylate, a high molecular weight ester, has been the subject of various scientific inquiries. These studies, crucial for understanding its safety, have explored its biological activity, revealing low toxicity in a range of assays.

Mechanisms of Biological Interaction at Cellular and Subcellular Levels

As a plasticizer, the primary mechanism of action for trioctyl trimellitate involves its interaction with polymers like PVC to enhance flexibility and durability. This is achieved by the plasticizer molecules embedding themselves between the polymer chains, which lessens the intermolecular forces and allows for greater movement of the chains, resulting in a more pliable material. At low concentrations, studies suggest that the compound does not have a significant interaction with cellular mechanisms. smolecule.com The metabolism of benzene (B151609), a component of TOTM, is a complex process primarily initiated by cytochrome P4502E1 to form benzene oxide. nih.gov This can then undergo further reactions to form various metabolites, including phenol, catechol, and hydroquinone. nih.govwho.int These phenolic metabolites can be further oxidized, particularly in the bone marrow, to form semiquinone radicals and electrophilic benzoquinones. nih.govwho.int These reactive species are capable of interacting with cellular macromolecules like proteins and nucleic acids. nih.gov

Bioaccumulation Potential and Excretion Pathways: Mechanistic Elucidation

This compound demonstrates a low potential for bioaccumulation. smolecule.com Following oral administration in animal models, a significant portion of the compound is excreted from the body either unchanged or as metabolites through urine and feces. smolecule.com This suggests that the substance is not readily stored in the body's tissues. The measured bioconcentration factor (BCF) in carp (B13450389) over a six-week period was low, ranging from less than 1 to 2.7, further indicating low bioavailability. oecd.org The metabolism of the benzene component involves conjugation with glutathione (B108866) (GSH), which is a key step in its detoxification and excretion. nih.govwho.int This process, which can occur chemically or be catalyzed by glutathione-S-transferases, leads to the formation of S-phenylmercapturic acid (SPMA), a urinary metabolite used as a biomarker for benzene exposure. who.int

Reproductive and Developmental Toxicity Assessments: Comparative Studies with Related Compounds

Studies on the reproductive and developmental effects of this compound have generally indicated low toxicity. In a reproductive/developmental toxicity screening test in rats, no adverse effects on mating, fertility, delivery, or nursing in females were observed, nor were there impacts on the viability, body weight, or morphology of their offspring. oecd.org The No Observed Adverse Effect Level (NOAEL) for reproductive toxicity in females and for developmental toxicity in offspring was determined to be 1,000 mg/kg bw/day. oecd.org However, testicular toxicity was observed in males at higher doses, with a decrease in spermatocytes and spermatids noted at 300 and 1,000 mg/kg/day, leading to a NOAEL of 100 mg/kg bw/day for males. oecd.org In comparison, a study on benzene, 1,1'-oxybis-, tetrapropylene derivs. in rats showed a decreased conception index in females at 1000 mg/kg/day, with a NOAEL for reproductive/developmental toxicity of 200 mg/kg/day. nih.gov Another study on the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) in mice found developmental toxicity, including reduced fetal weight and increased incidence of cleft palate, at doses below those causing maternal toxicity. nih.gov

Reproductive and Developmental Toxicity Data

Compound Species Effect NOAEL
This compound Rat (Female) No adverse effects on reproduction or development 1,000 mg/kg bw/day oecd.org
This compound Rat (Male) Testicular toxicity (decreased spermatocytes and spermatids) 100 mg/kg bw/day oecd.org
Benzene, 1,1'-oxybis-, tetrapropylene derivs. Rat (Female) Decreased conception index 200 mg/kg/day nih.gov

Peroxisome Proliferation: Species-Specific Responses and Human Relevance Studies

In a 28-day feeding study with rats, this compound was shown to induce peroxisome proliferation. oecd.org This was evidenced by increases in palmitoyl (B13399708) CoA oxidation and catalase activity in the liver, particularly at higher doses. oecd.org Electron microscopy confirmed a slight increase in the number of peroxisomes in hepatocytes at the high dose. oecd.org It is generally accepted that the induction of peroxisome proliferation is a phenomenon that occurs specifically in rodents and to a much lesser extent in other species, including humans. oecd.org

Dermal Absorption and Inhalation Exposure: Systemic Uptake Mechanisms

Occupational exposure to this compound may occur through skin contact and inhalation of mist. oecd.org However, due to its production in closed systems and the use of protective gear by workers, actual exposure levels are considered low. oecd.org The compound is also difficult to extract from the polymer matrix in which it is used, further limiting consumer and environmental exposure. oecd.org Studies on the dermal absorption of benzene, a related compound, have shown that it can be a significant route of exposure in occupational settings. researchgate.netnih.gov The dermal flux for neat benzene ranges from 0.2 to 0.4 mg/(cm²·h). nih.gov Even at low concentrations in solvents, dermal absorption of benzene can contribute significantly to a worker's total exposure. researchgate.netnih.gov Inhalation exposure to this compound at 2600 mg/m³ for a short duration did not result in death in rats, although reddening patches in the lungs were observed 14 days after exposure. oecd.org

Genotoxicity Assessments and Mutagenic Potential

Genotoxicity studies on trimethyl isomers of benzene have provided some insights into the potential effects of related compounds. nih.gov In vitro studies using the Ames test with Salmonella typhimurium strains showed that the 1,2,3-TMB isomer had a mutagenic effect, particularly in the TA97a strain, without metabolic activation. nih.gov In vivo studies in mice indicated that while none of the trimethylbenzene isomers increased the frequency of micronucleated polychromatic erythrocytes, all three isomers had the potential to increase the level of sister chromatid exchange (SCE) in bone marrow cells. nih.gov For 1,2,4-TMB, a significant increase in SCE induction was observed at all three tested doses. nih.gov This provides limited evidence for the genotoxic activity of 1,2,4-TMB. nih.gov The International Council for Harmonisation (ICH) defines genotoxicity as any undesirable change in genetic material. asianjpr.com

Genotoxicity of Trimethylbenzene Isomers

Compound Ames Test (in vitro) Micronucleus Test (in vivo) Sister Chromatid Exchange (in vivo)
1,2,3-TMB Mutagenic (TA97a) nih.gov Negative nih.gov Positive nih.gov
1,2,4-TMB Not specified as mutagenic nih.gov Negative nih.gov Positive nih.gov

Irritation Potential: Ocular and Dermal Responses

Studies on the irritation potential of this compound have shown varied results depending on the specific trimellitate ester and the animal model used. In general, it is considered to have a low potential for causing significant irritation.

Ocular Irritation: Trioctyl trimellitate is reported to be mildly irritating to the eyes. scbt.com In rabbit eye irritation studies, tricaprylyl/capryl trimellitate, triethylhexyl trimellitate, and triisodecyl trimellitate were found to be non-irritating, while tridecyl trimellitate was slightly irritating. cir-safety.org

Dermal Irritation: Animal studies suggest that trioctyl trimellitate is not a significant skin irritant. scbt.com However, some related compounds have shown potential for slight irritation. For instance, undiluted tricaprylyl/capryl trimellitate, 10% tridecyl trimellitate, and triisodecyl trimellitate were slightly irritating to rabbit skin in single occlusive applications. cir-safety.org In contrast, a study on humans concluded that TOTM is non-irritating and non-sensitizing. cpsc.gov Direct contact with the skin should still be minimized to avoid potential slight irritation. penpet.com

Interactive Data Table: Ocular and Dermal Irritation Potential of Trioctyl Trimellitate and Related Compounds

CompoundTestSpeciesResultCitation
Trioctyl trimellitateEye IrritationMild scbt.com
Tricaprylyl/capryl trimellitateEye IrritationRabbitNot irritating cir-safety.org
Triethylhexyl trimellitateEye IrritationRabbitNot irritating cir-safety.org
Triisodecyl trimellitateEye IrritationRabbitNot irritating cir-safety.org
Tridecyl trimellitateEye IrritationRabbitSlightly irritating cir-safety.org
Trioctyl trimellitateDermal IrritationAnimal ModelsNot thought to produce skin irritation scbt.com
Tricaprylyl/capryl trimellitateDermal IrritationRabbitSlightly irritating (undiluted) cir-safety.org
Tridecyl trimellitateDermal IrritationRabbitSlightly irritating (10%) cir-safety.org
Triisodecyl trimellitateDermal IrritationRabbitSlightly irritating cir-safety.org
Trioctyl trimellitateDermal IrritationHumanNon-irritating and non-sensitizing cpsc.gov

Endocrine Function Interference Studies

The potential for this compound and its metabolites to interfere with endocrine functions has been a subject of recent research. While the parent compound itself shows little to no endocrine activity, some of its metabolites have demonstrated the potential to interact with hormone receptors.

A study investigating the human metabolites of tri-(2-ethylhexyl) trimellitate (TEHTM), a structurally similar compound, found that some metabolites exhibited hormonal activities. nih.gov Specifically, the primary metabolite 4-mono-(2-ethylhexyl) trimellitate (4-MEHTM) showed agonist activities on estrogen and thyroid receptors. nih.gov Additionally, a mixture of 2/1-MEHTM was found to increase estradiol (B170435) levels and decrease testosterone (B1683101) levels in an in vitro cell culture model. nih.gov However, the oxidized secondary metabolites of TEHTM did not show any effects on estrogen, androgen, or thyroid receptors, nor on steroid hormone synthesis. nih.gov

It is important to note that while these in vitro studies indicate a potential for endocrine disruption by certain metabolites, further research is needed to understand the real-world implications for human health. alchemist-plasticizer.com The Endocrine Society has highlighted that various synthetic chemicals can act as endocrine disruptors by altering hormonal and homeostatic systems. nih.gov

Environmental Fate and Ecotoxicological Impact Studies

Biodegradation Pathways in Environmental Compartments

Trioctyl trimellitate is not considered to be readily biodegradable. oecd.org One study showed only 4.2% of its theoretical biochemical oxygen demand was achieved in four weeks using an activated sludge inoculum. oecd.org When released into the soil, it is not expected to move into other environmental compartments. oecd.org The biodegradation of benzene, a core component of its structure, typically proceeds through conversion to catechol, which is then degraded via ortho- or meta-ring cleavage. researchgate.net The biodegradation of 1,2,4-trichlorobenzene, another related structure, has been shown to occur in soil, with mineralization rates influenced by temperature and the presence of other substances. nih.gov

Aquatic and Terrestrial Ecotoxicity: Biological Impact Assessments

Trioctyl trimellitate is considered to have low toxicity to aquatic organisms. oecd.org

Interactive Data Table: Aquatic Ecotoxicity of Trioctyl Trimellitate

TestSpeciesDurationValueCitation
LC50Fish96 hours>100 mg/L redox.com
EC50Crustacea (Daphnia magna)48 hours>180 mg/L oecd.orgredox.com
EC50Algae/aquatic plants72 hours>100 mg/L redox.com
Chronic Toxicity (Reproduction)Daphnia magna21 days>55.6 mg/L oecd.org

The high logPow value of trioctyl trimellitate (5.94) suggests a potential for bioaccumulation; however, measured bioconcentration factors (BCF) in carp were low (less than 1 to 2.7 over 6 weeks), indicating low bioavailability. oecd.org The Ecological Risk Classification of Organic Substances (ERC) approach identified substances in the Trimellitates Group as having a low potential to cause ecological harm. canada.cacanada.ca

Environmental Distribution and Partitioning Behavior Modeling

Due to its physical and chemical properties, the environmental distribution of this compound can be predicted. It has low volatility and is practically insoluble in water. penpet.com Modeling using the Mackay level III fugacity model suggests that if released to air, it will primarily exist in the particulate phase. oecd.org If released to soil, it is expected to adsorb to soil particles and not be readily distributed to other environmental compartments. oecd.orgchemicalbook.com

Metabolic Transformation in Environmental Systems

The metabolic transformation of this compound in environmental systems is linked to its biodegradation. In a study with rats, a significant portion of the orally administered compound was excreted unchanged in the feces, while a smaller percentage was metabolized and excreted in the urine or expired as CO2. oecd.org The two peaks observed for radiolabeled CO2 in expired air suggest a sequential hydrolysis of the ester bonds, releasing 2-ethylhexanol, which is then metabolized. cpsc.gov This process results in the formation of mono- and di-esters of trimellitic acid. cpsc.gov The breakdown of the benzene ring component of similar compounds in the environment often involves the formation of intermediate metabolites like catechol and protocatechuate before complete mineralization. researchgate.net

Bioavailability in Environmental Matrices

The bioavailability of a chemical in the environment dictates its potential to be taken up by and have an effect on an organism. It is a critical concept in ecotoxicology, as only the fraction of a contaminant that is bioavailable can pose a risk to plants and animals. Bioavailability is not an intrinsic property of a chemical alone but is the result of complex interactions between the substance, the environmental matrix (such as soil, sediment, or water), and the organism. aimspress.com Physical, chemical, and biological processes collectively determine the extent to which a chemical associated with soils or sediments can be taken up by living organisms. itrcweb.org

For this compound, also known as Trioctyl trimellitate (TOTM), its physicochemical properties, particularly its very low water solubility and high lipophilicity, are key determinants of its bioavailability in different environmental compartments. oecd.orgpenpet.com

Aquatic Bioavailability

Research indicates that the bioavailability of this compound in aquatic environments is low. oecd.org This is largely attributed to its low water solubility, measured at 0.13 mg/L at 25°C. oecd.org Studies on aquatic organisms have shown limited uptake and toxicity, even in supersaturated solutions. oecd.org

A key indicator of a substance's potential to be taken up by aquatic life is the Bioconcentration Factor (BCF), which measures the accumulation of a chemical in an organism from the surrounding water. For this compound, BCF values measured in carp over a six-week period were reported to be low, ranging from less than 1 to 2.7. oecd.org This low BCF value suggests that the chemical does not significantly accumulate in fish tissues from the water column, reinforcing the assessment of its low bioavailability. oecd.org

Aquatic Bioavailability Data for this compound
Test OrganismEndpointDurationResultReference
Carp (Cyprinus carpio)Bioconcentration Factor (BCF)6 weeks&lt;1 - 2.7 oecd.org
Medaka (Oryzias latipes)LC50 (Lethal Concentration, 50%)96 hours&gt;100 mg/L oecd.org
Medaka (Oryzias latipes)LC50 (Lethal Concentration, 50%)14 days&gt;75 mg/L oecd.org
Green algae (Selenastrum capricornutum)EC50 (Effective Concentration, 50%)72 hours&gt;100 mg/L oecd.org
Water flea (Daphnia magna)NOEC (No-Observed-Effect Concentration)21 days&gt;0.082 mg/L oecd.org

Bioavailability in Soil and Sediment

Direct experimental data on the bioavailability of this compound in soil and sediment matrices is limited. However, its behavior can be inferred from its chemical properties and established principles of contaminant fate and transport in these environments. cdc.govnih.gov The bioavailability of organic chemicals in soil and sediment is primarily influenced by sorption processes, which are governed by factors like soil organic matter content, clay mineralogy, and the chemical's properties. itrcweb.orgqut.edu.au

This compound has a high logarithm of the octanol-water partition coefficient (log Kow) of 5.94, indicating it is highly lipophilic and hydrophobic. oecd.org Chemicals with high log Kow values tend to adsorb strongly to the organic fraction of soils and sediments. itrcweb.org This strong binding, or sorption, reduces the concentration of the chemical dissolved in the pore water, which is the primary route for uptake by most soil-dwelling organisms and plants. aimspress.comnih.gov

Therefore, it is expected that this compound will be strongly partitioned to the solid phase in soil and sediment, making it largely unavailable for biological uptake. The processes that would govern its bioavailability in these matrices include:

Sorption/Desorption: The strong affinity for organic matter suggests that desorption from soil and sediment particles into pore water would be a slow and limited process. itrcweb.org

Particle Ingestion: For soil-ingesting organisms like earthworms, uptake can occur via ingestion of contaminated soil particles. ecetoc.org However, the efficiency of uptake from ingested particles depends on the conditions within the organism's digestive system. researchgate.net

Aging/Sequestration: Over time, organic contaminants can become sequestered within the soil matrix, further reducing their extractability and bioavailability. ecetoc.org

Given these factors, the bioavailability of this compound in soil and sediment is presumed to be low, similar to its profile in aquatic systems.

Factors Influencing Bioavailability of this compound in Environmental Matrices
FactorProperty of this compoundInfluence on BioavailabilityReference
Water SolubilityVery low (0.13 mg/L at 25°C)Limits concentration in the aqueous phase, reducing uptake by aquatic organisms and plant roots. oecd.org
Octanol-Water Partition Coefficient (log Kow)High (5.94)Promotes strong adsorption to organic matter in soil and sediment, reducing concentration in pore water. oecd.orgitrcweb.org
Bioconcentration Factor (BCF)Low (&lt;1 - 2.7 in carp)Indicates a low potential for accumulation in aquatic organisms from water. oecd.org
Adsorption to ParticulatesExpected to be highReduces mobility and the freely dissolved fraction available for uptake. itrcweb.orgitrcweb.org

Analytical and Computational Chemistry in Trioctyl Benzene 1,2,4 Tricarboxylate Research

Advanced Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of Trioctyl benzene-1,2,4-tricarboxylate in various matrices, from industrial polymers to environmental samples, are paramount for quality control and research. A suite of advanced analytical techniques is employed for this purpose, ensuring specificity and sensitivity.

Chromatographic methods are fundamental in separating this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC) is a widely used technique for its analysis. A common approach involves reverse-phase (RP) HPLC, which separates compounds based on their hydrophobicity. For instance, a reverse-phase HPLC method utilizing a C18 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid has been demonstrated for the analysis of similar compounds like tributyl benzene-1,2,4-tricarboxylate. For applications requiring mass spectrometric detection, the phosphoric acid in the mobile phase can be substituted with a more volatile acid, such as formic acid.

Gas Chromatography (GC), often coupled with a mass spectrometry (MS) detector, is another powerful tool for the analysis of this compound. GC separates volatile and semi-volatile compounds based on their boiling points and interactions with the stationary phase. A typical GC-MS method for analyzing compounds of this nature might involve a capillary column, such as one coated with a nonpolar stationary phase, and a programmed temperature gradient to ensure the efficient elution of the analyte.

The following table summarizes typical chromatographic conditions for the analysis of benzene-tricarboxylate derivatives.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Column Reverse-Phase (e.g., C18)Capillary Column (e.g., nonpolar stationary phase)
Mobile Phase/Carrier Gas Acetonitrile, Water, and an acid (e.g., Phosphoric or Formic Acid)Inert gas (e.g., Helium, Nitrogen)
Detector UV, Mass Spectrometry (MS)Flame Ionization Detector (FID), Mass Spectrometry (MS)
Principle of Separation Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility.

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In ¹H NMR, the chemical shifts of the protons can confirm the presence of the aromatic ring and the octyl ester groups. Similarly, ¹³C NMR spectroscopy reveals the number and types of carbon atoms in the molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The characteristic absorption bands for the ester carbonyl (C=O) groups and the aromatic ring provide strong evidence for its structure. The NIST WebBook provides access to the condensed phase IR spectrum of 1,2,4-Benzenetricarboxylic acid, trioctyl ester, which can be used as a reference.

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, further confirming its elemental composition.

Information regarding specific, publicly available method validation and interlaboratory comparison studies for this compound is limited. However, it is a standard and critical practice in analytical chemistry to validate any new or modified analytical method. This process ensures that the method is reliable, reproducible, and fit for its intended purpose. Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). Interlaboratory comparison studies, where different laboratories analyze the same sample, are essential for assessing the reproducibility of a method and ensuring consistency across different testing facilities.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become powerful tools in chemical research, enabling the prediction of molecular properties and activities, thereby guiding experimental work.

Structure-Activity Relationship (SAR) studies investigate the relationship between the chemical structure of a molecule and its biological or chemical activity. For this compound, its primary role as a plasticizer is directly linked to its molecular structure. The presence of the three long, flexible octyl chains attached to the rigid benzene-1,2,4-tricarboxylate core is key to its function. These long alkyl chains intersperse between the polymer chains of a material like PVC, increasing the free volume and allowing the polymer chains to slide past one another more easily, which imparts flexibility. The high molecular weight and the branched nature of the octyl groups contribute to its low volatility and high thermal stability, which are desirable properties for a plasticizer in many applications. smolecule.com

Predictive modeling based on SAR can be used to design new plasticizers with improved properties. By systematically modifying the structure, for example, by changing the length or branching of the alkyl chains, or by altering the core aromatic structure, computational models can predict the resulting changes in plasticizer efficiency, permanence, and other important characteristics.

Quantitative Structure-Property Relationship (QSPR) studies are a specific application of SAR that aims to create a mathematical relationship between the chemical structure and a particular physical or chemical property. These models can be used to predict properties that are difficult or expensive to measure experimentally.

For this compound, QSPR models can be employed to predict a range of properties. For instance, the Mackay level III fugacity model has been used to estimate its environmental distribution. This type of model uses the chemical's physical-chemical properties, which are in turn related to its structure, to predict how it will partition between different environmental compartments such as air, water, soil, and sediment.

Furthermore, Quantitative Structure-Use Relationship (QSUR) models, a subset of QSPR, have been developed by the U.S. Environmental Protection Agency (EPA) to predict the functional use of a chemical based on its structure. For a related compound, tributyl benzene-1,2,4-tricarboxylate, these models have predicted probabilities for various functional uses. alfa-chemistry.com

The following table presents some of the physicochemical properties of this compound that are often used in QSPR models.

PropertyValueSource
Molecular Formula C33H54O6 smolecule.commolbase.com
Molecular Weight 546.78 g/mol
Appearance Clear to light yellow oily liquid molbase.com
Boiling Point 278 - 283 °C molbase.com
Flash Point 242.5 °C molbase.com
Refractive Index 1.489 molbase.com

Advancements in Computational Chemistry for the Analysis of this compound

The intersection of analytical and computational chemistry is providing unprecedented insights into the behavior and potential biological interactions of industrial chemicals. A significant compound of interest in this domain is this compound (TOTM), a high-molecular-weight plasticizer. This article explores the application of sophisticated computational techniques, specifically molecular dynamics simulations and in silico toxicology, to elucidate the interaction profile and predict the toxicological and ecotoxicological characteristics of this compound.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of molecules over time, providing a detailed view of their interactions with other substances at an atomic level. Research into the interactions of this compound has utilized MD simulations to understand its behavior in various environments, from industrial applications to potential biological systems.

A notable application of MD simulations has been in characterizing the diffusion behavior of TOTM within polyvinyl chloride (PVC) films. These simulations have been instrumental in confirming diffusion coefficients determined through experimental methods like attenuated total reflectance-infrared (ATR-IR) spectroscopy. By simulating the movement of TOTM molecules within the PVC matrix, researchers can gain a deeper understanding of the factors influencing its migration, such as temperature and the presence of other molecules. This is crucial for assessing the potential for human and environmental exposure from products containing this plasticizer.

While direct MD simulations of TOTM interacting with specific biological macromolecules are not extensively detailed in publicly available literature, the foundational data from its behavior in other matrices provides a basis for future investigations into its potential interactions with proteins and other biological targets.

In silico Toxicology and Ecotoxicology Prediction

In silico methods, which use computer-based models to predict the toxicological effects of chemicals, are becoming increasingly vital in chemical safety assessment. These predictive models, including Quantitative Structure-Activity Relationship (QSAR) models, offer a rapid and cost-effective means of evaluating potential hazards without the need for extensive animal testing.

For this compound, in silico approaches have been employed to predict its toxicological and ecotoxicological profiles. Studies combining in vitro assays with in silico modeling have investigated the hormonal activities of TOTM and its metabolites. These investigations have revealed that while some metabolites may exhibit weak agonist or antagonist activity on estrogen and thyroid receptors, these effects are generally not considered to be a significant risk at typical human exposure levels.

The general toxicological profile of TOTM, as suggested by both in vivo studies and supported by in silico predictions, indicates low toxicity. For instance, the oral lethal dose (LD50) in rats has been reported to be high, suggesting a low order of acute toxicity.

From an ecotoxicological standpoint, TOTM is predicted to have a low impact on aquatic organisms. A key data point in this assessment is the No Observed Effect Concentration (NOEC) for the freshwater invertebrate Daphnia magna, which indicates a low potential for harm in aquatic ecosystems. The low water solubility and high molecular weight of TOTM contribute to its limited bioavailability in the environment, further reducing its ecotoxicological risk.

While comprehensive in silico screening across a wide array of toxicological endpoints is an ongoing area of research, the available data for this compound consistently points towards a favorable safety profile compared to some other plasticizers. The continued development and application of computational models will further refine our understanding of its long-term behavior and potential impacts.

Interactive Data Table: In Silico and Ecotoxicological Data for this compound

ParameterOrganism/SystemValuePrediction Method/Study Type
Oral LD50Rat>2000 mg/kgIn vivo study
No Observed Effect Concentration (NOEC)Daphnia magna>0.082 mg/LChronic toxicity test
Hormonal Activity (Estrogen Receptor)In vitro/In silicoWeak agonist/antagonist activity of some metabolitesCombined in vitro and in silico study
Hormonal Activity (Thyroid Receptor)In vitro/In silicoWeak agonist/antagonist activity of some metabolitesCombined in vitro and in silico study

Regulatory Science, Risk Assessment, and Sustainable Development of Trioctyl Benzene 1,2,4 Tricarboxylate

Global Regulatory Frameworks and Scientific Assessment Methodologies

Analogous Chemical Grouping and Read-Across Approaches in Risk Assessment

In the risk assessment of Trioctyl benzene-1,2,4-tricarboxylate, analogous chemical grouping and read-across approaches are fundamental, particularly due to the limited substance-specific toxicological data for every member of the broader trimellitate family. canada.cacanada.ca This methodology is based on the principle that substances with similar chemical structures and properties will exhibit similar toxicological and environmental fate characteristics. canada.ca

Regulatory agencies like Health Canada and AICIS have explicitly used this approach for the trimellitates group. They assess these chemicals as a group due to their structural similarities (esters of trimellitic acid), related metabolic pathways, and comparable physicochemical properties and uses.

Key aspects of the read-across approach for trimellitates include:

Target and Analogue Substances: In this framework, this compound (TEHT, CAS RN 3319-31-1) itself often serves as a primary analogue substance because it is one of the more well-studied members of the group, with a robust dataset available from the OECD SIDS report. canada.cacanada.ca Data from TEHT is then used to predict the properties and potential hazards of other, data-poor trimellitates, such as those with longer alkyl chains. canada.ca

Justification for Grouping: The justification for grouping trimellitates relies on their shared chemical backbone (1,2,4-benzene tricarboxylic acid) and the fact that their properties vary predictably with the length and branching of their alkyl ester side chains. This structural relationship allows toxicologists to extrapolate findings from one member of the group to another. cir-safety.org

Application in Hazard Assessment: Health Canada, in its screening assessment, used a read-across approach to inform the human health hazard assessments for other trimellitates, using TEHT as the primary analogue. canada.cacanada.ca The critical effect levels from TEHT, which relate to potential effects on the male reproductive system, were conservatively used for the risk characterization of other trimellitates. canada.ca Similarly, the Cosmetic Ingredient Review (CIR) Expert Panel extrapolated data from triethylhexyl trimellitate to assess the safety of other trialkyl trimellitates in cosmetics. cir-safety.org

Reducing Animal Testing: The use of read-across and chemical grouping is a key strategy for reducing the need for animal testing, aligning with the "3Rs" principles (Replacement, Reduction, and Refinement). biopharmawebinars.com By leveraging existing data from well-studied analogues, regulators can make informed safety decisions without requiring duplicative and costly new studies for every chemical in a group. nih.gov

This approach is supported by international consensus. ECHA, for example, actively uses grouping and read-across in its implementation of REACH to manage the vast number of registered chemicals efficiently. chemtrust.org The EPA also utilizes chemical categories to streamline the assessment of new chemical substances under TSCA. epa.gov The successful application of these methods provides a scientifically sound and efficient pathway for the risk assessment of data-poor chemicals like some members of the trimellitate family. canada.canih.gov

ApproachDescriptionApplication to this compound
Chemical Grouping Assessing a group of substances with similar structures and properties together.Trimellitates are assessed as a group by agencies like Health Canada and AICIS due to their common trimellitic acid ester structure.
Read-Across Using data from a well-studied substance (analogue) to predict the properties of a structurally similar, data-poor substance (target).Data from this compound (TEHT) is used to assess the risk of other trimellitates. canada.cacanada.ca

Risk Management Strategies in Industrial and Consumer Applications

Risk management strategies for this compound are largely driven by its primary use as a plasticizer, often as a replacement for certain ortho-phthalates that have faced regulatory restrictions due to health concerns. penpet.comsouthcitypetrochem.com The overarching strategy is one of substitution, where a chemical with a more favorable safety profile is used to perform the same technical function.

Key risk management approaches include:

Substitution and Alternatives Assessment: this compound is considered a safer alternative to low-molecular-weight phthalates like Di(2-ethylhexyl) phthalate (B1215562) (DEHP). cpsc.govpenpet.com Its higher molecular weight and lower volatility result in reduced migration from polymer matrices, leading to lower consumer exposure. penpet.comsouthcitypetrochem.com Regulatory bodies and industry favor its use in sensitive applications to minimize potential health risks associated with plasticizers.

Use in Regulated Applications: Due to its favorable toxicological profile and low migration characteristics, it is used in applications with stringent safety requirements. These include:

Medical Devices: Used in products like PVC tubing and bags, where leaching of plasticizers is a critical concern. penpet.comnih.gov

Food Contact Materials: Employed in some food packaging applications, although regulations vary by jurisdiction. Health Canada notes it is not used in food packaging in Canada. canada.ca

Children's Toys and Childcare Articles: Used as a safer alternative to regulated phthalates. cpsc.gov

High-Temperature Applications: Its excellent heat resistance makes it suitable for wire and cable insulation, particularly in automotive and electrical applications, reducing the risk of degradation and exposure. southcitypetrochem.compolynt.com

Exposure Limits and Controls in Industrial Settings: In workplaces where this compound is produced or used, occupational exposure is managed through standard industrial hygiene practices. This includes the use of adequate ventilation to control emissions at the source and personal protective equipment to prevent dermal contact. nih.gov

Consumer Product Safety Regulations: Health Canada's Consumer Product Safety Program oversees the safety of chemicals in consumer goods. ymaws.com Through its risk assessments, Health Canada has determined that the exposure of the general population to trimellitates from dust and consumer products is low and does not pose a health risk. canada.ca

Life Cycle Assessment and Green Chemical Engineering Principles

Environmental Footprint Analysis

A formal, comprehensive Life Cycle Assessment (LCA) for this compound is not widely available in peer-reviewed literature. However, its environmental footprint can be analyzed through the lens of its properties and applications, where it is often categorized as an "environmentally friendly" or "green" plasticizer. pascalchem.comgst-chem.com This designation stems primarily from its performance during the use phase and its toxicological profile compared to the substances it replaces, rather than a full cradle-to-grave analysis.

Key considerations for its environmental footprint include:

Reduced Environmental Leaching: this compound has a higher molecular weight and lower volatility compared to many traditional phthalate plasticizers. penpet.com This results in significantly lower migration (leaching) from the polymer matrix into the environment. nih.gov Reduced leaching means less contamination of soil, water, and indoor dust, which is a major environmental concern for plastic additives. nih.gov

Biodegradability: The lack of extensive biodegradation studies on many plasticizers, including trimellitates, is a recognized data gap. nih.gov Developing plasticizers that are both durable in use and biodegradable at the end of their life cycle is a key challenge in reducing the environmental impact of plastics.

Non-Renewable Feedstock: A significant factor in its environmental footprint is that this compound is derived from petroleum-based feedstocks (trimellitic anhydride (B1165640) and 2-ethylhexanol). penpet.compascalchem.com This reliance on fossil resources is a drawback from a sustainability perspective when compared to bio-based plasticizers derived from renewable sources like citric acid or soybean oil. pascalchem.comresearchgate.net

While this compound offers environmental benefits in the use phase by being a more permanent and less ecotoxic alternative to some legacy plasticizers, a complete picture of its environmental footprint would require a full LCA, including data on its manufacturing emissions, energy consumption, and end-of-life fate.

Development of Sustainable Synthesis Routes

The development of more sustainable synthesis routes for this compound aligns with the principles of green chemical engineering, focusing on efficiency, waste reduction, and the use of more environmentally benign catalysts. The conventional synthesis method involves the esterification of trimellitic anhydride with an alcohol, such as 2-ethylhexanol or octanol. penpet.comsmolecule.com

Advances in this process that reflect green chemistry principles include:

Shift to Solid Catalysts: Traditional synthesis often employed liquid acid catalysts, which can be corrosive, difficult to separate from the final product, and can generate significant waste. Research has focused on replacing these with solid catalysts, which offer several advantages:

High Efficiency: Solid oxide catalysts, such as SnO, have demonstrated high conversion rates (over 99.5%) under optimized conditions. smolecule.com

Reusability: Solid catalysts can be more easily recovered and reused, reducing waste and improving process economics.

Improved Product Quality: The use of solid catalysts can lead to a purer product with a lower acid value, minimizing the need for extensive purification steps. smolecule.com

Benign Nature: Catalysts like solid superacids (e.g., SO₄²⁻/ZrO₂) are effective and can be more environmentally benign than traditional liquid acids. smolecule.com

Process Optimization: Green engineering principles emphasize optimizing reaction conditions to maximize atom economy and minimize energy use. Research into the synthesis of this compound has identified optimal molar ratios of reactants, catalyst loading, and reaction temperatures to achieve high yields and purity efficiently. smolecule.com

Solvent-Free Conditions: Some modern synthesis approaches aim to run reactions under solvent-free conditions, which is a core principle of green chemistry. researchgate.net This eliminates the environmental and health hazards associated with solvent use and disposal.

End-of-Life Management and Circular Economy Considerations

The end-of-life management of products containing this compound, primarily plasticized Polyvinyl Chloride (PVC), is a critical aspect of sustainable development. The principles of a circular economy—which aim to eliminate waste and keep materials in circulation—are central to addressing the challenges associated with plastic waste. erm.comellenmacarthurfoundation.org For plasticizers like this compound, which are physically mixed with the polymer rather than chemically bound, end-of-life considerations must account for the additive's presence.

The primary challenge in recycling PVC is its high chlorine content and the presence of various additives, which can complicate reprocessing. plasticactioncentre.caresearchgate.net However, several strategies are employed for managing PVC waste, each with distinct implications for a circular economy.

Mechanical Recycling: This process involves collecting, sorting, grinding, and reprocessing PVC waste into new products. It is a common method for well-defined, pre-consumer and post-consumer waste streams where the material composition is known. plasticactioncentre.cavinylplus.eu The thermoplastic nature of PVC allows it to be melted and reformed multiple times without significant loss of performance. vinylplus.eu However, the presence of plasticizers and other additives from mixed waste streams can affect the quality and consistency of the recycled material.

Chemical and Feedstock Recycling: These advanced methods break down the polymer into its constituent molecules. vinylplus.eu Techniques such as pyrolysis and gasification can handle mixed and contaminated plastic waste, including complex PVC composites. plasticactioncentre.cavinylplus.eu In these processes, the hydrocarbon content of the PVC and the plasticizer can be converted into synthesis gas (syngas) or other chemical feedstocks, which can then be used to produce new chemicals and plastics. vinylplus.eu A key advantage of some chemical recycling methods is the potential to recover the chlorine content as valuable hydrochloric acid (HCl), preventing the formation of hazardous compounds during thermal processing. plasticactioncentre.caresearchgate.netvinylplus.eu Recently, electrolysis has been explored as a method to safely recover chlorine from PVC waste for use in synthesizing other industrially useful chemicals. rsc.org

A circular economy for plastics containing this compound requires a systemic shift. This includes designing products for longevity, reusability, and easier recycling. thegef.orgkaizen.com It also involves improving waste collection and sorting infrastructure and creating robust markets for recycled materials to ensure that "waste" is viewed as a valuable resource. erm.comkaizen.com

Table 1: Comparison of PVC End-of-Life Management Strategies
StrategyDescriptionAdvantages for Plasticized PVCChallenges
Mechanical RecyclingWaste is washed, ground, melted, and reformed into new products.- Preserves the polymer structure.
  • Lower energy consumption compared to virgin production.
  • - Requires clean, sorted waste streams.
  • Potential for property degradation over multiple cycles.
  • Mixed additives can affect final product quality.
  • Chemical/Feedstock Recycling (e.g., Pyrolysis, Gasification)Polymers are broken down into basic chemical components (monomers, syngas).- Can handle mixed and contaminated plastic waste.
  • Recovers valuable chemical feedstocks (e.g., hydrocarbons, HCl).
  • Reduces reliance on virgin fossil fuels. thegef.org
  • - Higher energy intensity and operational costs.
  • Technologies are still evolving and require scale.
  • Potential for generating complex byproducts.
  • Emerging Research Directions and Future Perspectives

    Research into trimellitate esters like this compound is evolving beyond traditional plasticizer applications. Future work is focused on leveraging their unique properties for advanced materials, integrating cutting-edge computational tools for discovery, and understanding the broader societal impact of these high-performance compounds.

    Novel Applications in Advanced Materials Science

    The inherent properties of this compound, such as high thermal stability, low volatility, and good electrical insulation, make it a candidate for innovative applications in advanced materials science. gst-chem.comalchemist-plasticizer.com

    High-Performance Lubricants: Trimellitate esters are being explored as synthetic base stocks or additives for high-temperature lubricants, such as those used in air compressors, chains, and industrial engines. pacificspecialityoils.com Their stability under extreme conditions is particularly relevant for emerging technologies like electric vehicles (EVs), where specialized thermal management fluids are required. emeryoleo.com Research is focused on optimizing ester blends to balance performance, sustainability, and economic viability in these demanding applications. emeryoleo.com

    Biocompatible Materials and Medical Devices: Due to its low migration rate and non-toxic profile, this compound is already used in medical devices like flexible tubing and bags. gst-chem.comresearchgate.netpenpet.com Future research may focus on its use in more advanced biomedical applications, such as biocompatible coatings for implants to improve their integration with body tissues or as a component in scaffolds for tissue engineering.

    Flexible Electronics and Dielectric Materials: The excellent electrical properties of this compound make it suitable for wire and cable insulation. alchemist-plasticizer.comgoogle.com Emerging research directions could explore its use as a flexible dielectric material in advanced electronics, such as wearable sensors or flexible displays, where both electrical insulation and mechanical pliability are essential.

    Table 2: Potential Advanced Applications of this compound
    Application AreaKey PropertyResearch Focus
    Electric Vehicle (EV) FluidsHigh thermal and oxidative stabilityFormulating ester-based thermal management fluids for batteries and drivetrains. emeryoleo.com
    Advanced Medical PolymersLow migration, biocompatibilityDeveloping novel biocompatible coatings and materials for long-term implants.
    Flexible ElectronicsHigh electrical resistivity, flexibilityCreating pliable insulating layers and substrates for wearable technology.
    Industrial CoatingsDurability, weather resistanceImproving the flexibility and corrosion resistance of coatings for harsh environments. gst-chem.com

    Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

    Accelerated Material Discovery: AI algorithms can analyze vast datasets of chemical structures and properties to predict the performance of novel compounds before they are synthesized. polymer-compounders.com This can dramatically speed up the discovery of new plasticizers or other functional molecules with tailored properties, such as improved biodegradability or enhanced thermal stability. For instance, researchers have used ML to identify new molecules called mechanophores that make polymers tougher and more resistant to tearing, which could extend product lifetimes and reduce waste. mit.eduaiworldtoday.net

    Process Optimization and Quality Control: In manufacturing, AI can optimize reaction conditions in real-time to maximize yield, reduce energy consumption, and minimize waste. k-online.com ML models can also be used for predictive maintenance of equipment and to improve quality control by identifying potential product defects at an early stage. sensxpert.comk-online.com

    Enhancing Circular Economy Models: AI plays a crucial role in improving the efficiency of recycling. AI-powered systems, using technologies like image recognition, can sort plastic waste with greater accuracy, which is essential for high-quality mechanical recycling. polymer-compounders.comk-online.com Furthermore, AI can help design products that are easier to disassemble and recycle from the outset, contributing to a more effective circular economy. polymer-compounders.com

    Table 3: Role of AI and Machine Learning in Trimellitate Research and Development
    StageAI/ML ApplicationPotential Impact
    Discovery & Design - Predictive modeling of molecular properties.
  • High-throughput screening of virtual compounds.
  • - Faster identification of novel, high-performance trimellitates.
  • Design of more sustainable and recyclable materials. polymer-compounders.com
  • Manufacturing - Real-time process optimization.
  • Predictive maintenance and quality control.
  • - Increased production efficiency.
  • Reduced energy consumption and waste generation. k-online.com
  • End-of-Life - Automated sorting of plastic waste.
  • Optimization of recycling processes.
  • - Higher quality of recycled materials.
  • Improved economic viability of recycling systems. k-online.com
  • Societal and Economic Implications of Advanced Trimellitate Research

    The continued development and application of advanced trimellitates like this compound have significant societal and economic implications. These are largely driven by global trends in regulation, consumer demand, and industrial development.

    Economic Implications: The global market for trimellitate plasticizers is experiencing steady growth, driven by their increasing use as a safer, high-performance alternative to some traditional phthalate plasticizers. businessresearchinsights.comglobalgrowthinsights.com Key economic drivers include:

    Regulatory Pressure: Stringent regulations, particularly in regions like Europe, have restricted the use of certain low-molecular-weight phthalates, creating a market opportunity for alternatives like trimellitates. globalgrowthinsights.com

    Industrial Demand: The automotive and construction industries are major consumers of trimellitates, where they are used in applications requiring durability and resistance to high temperatures, such as wire insulation, automotive interiors, and flooring. globalgrowthinsights.comhdinresearch.com The expansion of these sectors, especially in developing economies, fuels demand. globalgrowthinsights.com

    Market Value: The global market for this compound was valued at approximately USD 0.77 billion in 2024 and is projected to grow, reflecting its importance in various industrial sectors. businessresearchinsights.com However, the higher cost compared to commodity plasticizers can be a constraint. businessresearchinsights.com

    Societal Implications: The shift towards high-performance trimellitates has broader societal benefits:

    Contribution to a Circular Economy: Research into advanced recycling technologies and the design of more recyclable materials supports the transition away from a linear "take-make-dispose" model. researchgate.net This shift can mitigate the environmental impact of plastic pollution and conserve natural resources. kaizen.com

    Sustainable Industrial Development: The development of safer, more efficient, and more sustainable chemical products and processes aligns with global sustainable development goals. By providing essential performance characteristics without some of the health and environmental concerns associated with older classes of chemicals, advanced trimellitates support responsible innovation in the chemical industry.

    Q & A

    Q. How can researchers optimize the synthesis of trioctyl benzene-1,2,4-tricarboxylate (CAS 3319-31-1) while minimizing byproducts?

    Methodological Answer:

    • Use factorial design to systematically vary reaction parameters (e.g., molar ratios of trimellitic anhydride to 2-ethylhexanol, catalyst concentration, temperature, and reaction time). Analyze interactions between variables using ANOVA to identify optimal conditions .
    • Monitor reaction progress via FT-IR spectroscopy to track esterification (disappearance of -COOH peaks at ~1700 cm⁻¹) and confirm product formation .

    Q. What spectroscopic techniques are most reliable for characterizing this compound?

    Methodological Answer:

    • NMR : Use ¹H and ¹³C NMR to confirm esterification (e.g., δ 4.0–4.2 ppm for -CH₂-O-CO- groups) and aromatic proton signals (δ 8.2–8.5 ppm for benzene ring protons) .
    • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion [M+H]⁺ at m/z 547.4 (C₃₃H₅₄O₆). Cross-reference spectral libraries in Reaxys or SciFinder for validation .

    Q. How does the solubility profile of this compound influence its application in polymer plasticization?

    Methodological Answer:

    • Calculate Hansen solubility parameters (δD, δP, δH) using group contribution methods to predict compatibility with polymers like PVC. Validate experimentally via cloud-point titration in solvents (e.g., toluene, DMSO) .
    • Correlate solubility data with plasticizer efficiency using dynamic mechanical analysis (DMA) to measure glass transition temperature (Tg) reduction in polymer blends .

    Advanced Research Questions

    Q. What computational strategies can predict the reactivity of this compound in novel esterification reactions?

    Methodological Answer:

    • Employ density functional theory (DFT) to model transition states and activation energies for esterification pathways. Compare computational results with experimental kinetic data (e.g., Arrhenius plots) .
    • Use molecular dynamics (MD) simulations to assess steric effects of the branched 2-ethylhexyl groups on reaction accessibility .

    Q. How should researchers address contradictions in reported CAS numbers (e.g., 3319-31-1 vs. 89-04-3) for this compound?

    Methodological Answer:

    • Cross-validate using authoritative databases (e.g., ECHA, PubChem) and primary literature. Note that CAS 3319-31-1 corresponds to tris(2-ethylhexyl) trimellitate, while 89-04-3 may refer to a structural isomer or misassignment .
    • Characterize disputed samples via GC-MS and elemental analysis to resolve ambiguities .

    Q. What experimental frameworks are suitable for elucidating the degradation mechanisms of this compound under environmental conditions?

    Methodological Answer:

    • Conduct accelerated aging studies under UV light (λ = 254 nm) and analyze degradation products (e.g., phthalates, benzoic acid derivatives) via LC-MS. Use deuterated analogs (e.g., benzene-d₆ derivatives) to track degradation pathways isotopically .
    • Apply QSAR models to predict ecotoxicity of degradation intermediates toward aquatic organisms .

    Q. How can membrane separation technologies improve the purification of this compound from reaction mixtures?

    Methodological Answer:

    • Optimize nanofiltration (NF) membranes with MWCO ~500 Da to retain unreacted trimellitic anhydride while allowing solvent permeation. Compare flux and rejection rates across membrane materials (e.g., polyamide vs. cellulose acetate) .
    • Couple membrane processes with liquid-liquid extraction to enhance yield (>95%) and reduce energy consumption .

    Q. What interdisciplinary approaches resolve discrepancies in thermal stability data for this compound?

    Methodological Answer:

    • Perform thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to assess oxidative vs. pyrolytic degradation. Compare results with differential scanning calorimetry (DSC) to identify endothermic/exothermic events .
    • Collaborate with computational chemists to model decomposition pathways and validate experimental observations .

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